BenchChemオンラインストアへようこそ!

CP-293019

Dopamine D4 Receptor Binding Affinity Selectivity Profiling

CP-293019 is a potent, selective D4 antagonist (Ki=3.4 nM) with well-characterized D2/D3/5-HT receptor selectivity profiles. It serves as a critical negative control in antipsychotic discovery programs and is ideal for benchmarking novel D4-targeting compounds. In vivo active with confirmed brain penetration. Procure with confidence for reproducible preclinical research.

Molecular Formula C19H22F2N4O
Molecular Weight 360.4 g/mol
Cat. No. B1669479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-293019
Synonyms(7R,9aS)-7-(4-fluorophenoxy)methyl-2-(5-fluoropyrimidin-2-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido(1,2-a)pyrazine
CP 293019
CP-293019
Molecular FormulaC19H22F2N4O
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CC2CN(CCN2CC1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F
InChIInChI=1S/C19H22F2N4O/c20-15-2-5-18(6-3-15)26-13-14-1-4-17-12-25(8-7-24(17)11-14)19-22-9-16(21)10-23-19/h2-3,5-6,9-10,14,17H,1,4,7-8,11-13H2/t14-,17+/m1/s1
InChIKeyQXWNESOGWFJDFR-PBHICJAKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP-293019: Potent and Selective Dopamine D4 Receptor Antagonist for Psychopharmacology and ADHD Research


CP-293019, designated chemically as (7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine (CAS 179089-90-8), is a potent and selective dopamine D4 receptor antagonist with a molecular weight of 360.4 Da and a clogP of 3.1 [1]. Initially developed by Pfizer as part of an antipsychotic discovery program, it was synthesized and characterized in 1998 alongside other D4-selective agents such as NGD94-1, L-745,870, and U-101387, all of which were advanced as potential therapeutics for psychotic disorders and attention deficit hyperactivity disorder (ADHD) [2].

CP-293019: Why Generic Dopamine Antagonist Substitution Fails in Mechanistic Studies


Substitution among dopamine D4 receptor antagonists is not scientifically valid because substantial variations in D4 binding affinity, selectivity profile across D2/D3 and serotonergic receptors, and downstream functional consequences critically determine experimental outcomes. CP-293019 and its closest analogs—NGD94-1 (Ki = 3.6 nM at D4.2), L-745,870 (Ki = 0.43 nM at D4), U-101387 (Ki = 10 nM at D4.2), and clozapine (Ki = 11-33 nM at D4)—exhibit distinct pharmacological fingerprints that preclude interchangeable use [1] [2] [3] [4]. Notably, none of these D4-selective antagonists proved efficacious in clinical trials for schizophrenia, a finding that underscores the necessity of precise compound selection and reporting for reproducibility in preclinical models [5].

CP-293019 Quantitative Differentiation: Comparative Binding Selectivity, Functional Antagonism, and In Vivo Efficacy Data


CP-293019 Exhibits Intermediate D4 Binding Affinity Among D4-Selective Antagonists, Enabling Distinct Pharmacological Profiling

CP-293019 demonstrates high affinity for the human dopamine D4 receptor with a Ki of 3.4 nM in CHO cells using [3H]spiperone displacement, positioning its potency between the ultra-high affinity compound L-745,870 (Ki = 0.43 nM) and the moderately high affinity compound U-101387 (Ki = 10 nM) [1] [2] [3]. This affinity is nearly identical to NGD94-1 (Ki = 3.6 nM at D4.2), confirming that CP-293019 belongs to the high-affinity tier of D4-selective antagonists but lacks the subnanomolar potency of L-745,870 [4].

Dopamine D4 Receptor Binding Affinity Selectivity Profiling Antipsychotic Discovery

CP-293019 Achieves ≥974-Fold Selectivity for D4 Over D2 Receptors, a Critical Discriminator for Dopamine Pathway-Specific Investigations

CP-293019 demonstrates minimal affinity for the dopamine D2 receptor (Ki > 3310 nM), yielding a D4/D2 selectivity ratio of ≥974-fold [1]. This selectivity profile is superior to that of U-101387 (D4 Ki = 10 nM, D2 Ki > 2000 nM, D4/D2 selectivity ≥200-fold) and substantially exceeds the selectivity of the atypical antipsychotic clozapine (D4/D2 selectivity approximately 10-fold) [2] [3]. Notably, CP-293019 also shows negligible affinity for D3 receptors (Ki > 2000 nM), reinforcing its clean D4-selective pharmacological signature [4].

Dopamine Receptor Selectivity D2 vs D4 Antagonism Antipsychotic Profiling Off-Target Mitigation

CP-293019 Maintains High Selectivity Over 5-HT1A and 5-HT2A Receptors, Differentiating It from Serotonergic-Cross-Reactive D4 Antagonists

CP-293019 demonstrates moderate but clearly differentiated affinity for 5-HT1A (IC50 = 180 nM) and 5-HT2A (IC50 = 150 nM) receptors, yielding D4/5-HT1A and D4/5-HT2A selectivity margins of approximately 53-fold and 44-fold, respectively [1]. This profile contrasts with L-745,870, which exhibits significantly higher 5-HT2A cross-reactivity (IC50 < 300 nM) and also binds sigma and alpha adrenergic receptors at submicromolar concentrations [2]. The cleaner selectivity profile of CP-293019 reduces the likelihood of serotonergic off-target effects confounding behavioral or neurochemical readouts.

Serotonin Receptor Selectivity Dopamine D4 Antagonist Receptor Profiling Cross-Reactivity Assessment

CP-293019 Demonstrates In Vivo Functional D4 Antagonism via Attenuation of Apomorphine-Induced Hyperactivity

CP-293019 produces robust in vivo antagonism of apomorphine-induced hyperactivity in rats, a classic behavioral model for assessing central dopamine receptor blockade [1]. This functional readout confirms that CP-293019 crosses the blood-brain barrier and engages central D4 receptors at behaviorally relevant doses, distinguishing it from compounds with favorable in vitro profiles but limited in vivo utility. The apomorphine hyperactivity model is well-established for evaluating antipsychotic-like activity and provides a translational bridge to clinical D4 antagonist programs.

In Vivo Pharmacology Behavioral Model Apomorphine Challenge D4 Antagonist Efficacy

CP-293019 Belongs to a Cohort of D4-Selective Antagonists That Failed to Demonstrate Clinical Efficacy in Schizophrenia, Informing Negative Control Applications

CP-293019, along with NGD94-1, L-745,870, and U-101387, was advanced into clinical development as a D4-selective antipsychotic candidate but failed to demonstrate efficacy in schizophrenia trials [1] [2]. This consistent lack of clinical benefit across structurally diverse, highly selective D4 antagonists serves as critical context for preclinical target validation studies: it establishes that D4 antagonism alone is insufficient for antipsychotic efficacy, reinforcing the importance of dual D2/D4 blockade or broader polypharmacology.

Clinical Translation Antipsychotic Development Negative Control Target Validation

CP-293019 Possesses Physicochemical Properties Favorable for CNS Penetration and Formulation Flexibility

CP-293019 exhibits physicochemical properties consistent with favorable central nervous system penetration: a calculated logP of 3.1–4.28, zero hydrogen bond donors, and a topological polar surface area of 41 Ų [1] . The compound adheres to Lipinski's Rule of Five with zero violations, supporting its drug-like profile [2]. The combination of moderate lipophilicity, limited hydrogen bonding capacity, and low polar surface area is predictive of adequate passive diffusion across the blood-brain barrier, a critical attribute for any CNS-targeted tool compound.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier Permeability Formulation Development

CP-293019 Optimal Use Cases: Preclinical D4 Receptor Pharmacology, Behavioral Phenotyping, and Antipsychotic Target Deconvolution


Isolating D4-Mediated Effects in Dopamine Pathway-Specific Behavioral Studies

Researchers investigating the role of dopamine D4 receptors in cognition, reward processing, or locomotor activity can use CP-293019 as a selective D4 antagonist tool. Its ≥974-fold selectivity over D2 receptors [1] and ~50-fold selectivity over 5-HT1A/2A receptors [2] allows for attribution of observed effects specifically to D4 blockade. The demonstrated in vivo efficacy in apomorphine-induced hyperactivity models [3] confirms brain penetration and functional target engagement, making CP-293019 suitable for rodent behavioral pharmacology studies requiring clean D4-selective pharmacology.

Negative Control Compound for Studies Evaluating D4 Antagonism as an Antipsychotic Mechanism

Given the established clinical failure of CP-293019 and its cohort of D4-selective antagonists (NGD94-1, L-745,870, U-101387) in schizophrenia trials [4] [5], this compound serves as an ideal negative control in preclinical antipsychotic discovery programs. When paired with efficacious reference agents (e.g., clozapine, haloperidol), CP-293019 can help delineate whether observed antipsychotic-like effects in animal models require D2 antagonism or dual D2/D4 blockade, thereby informing target validation and lead optimization strategies.

Receptor Occupancy and Selectivity Profiling in Dopamine Receptor Panel Screens

CP-293019 is well-suited as a reference standard in dopamine receptor binding panels for benchmarking the selectivity of novel chemical entities. Its well-characterized Ki values at D4 (3.4 nM), D2 (>3310 nM), D3 (>2000 nM), 5-HT1A (IC50 = 180 nM), and 5-HT2A (IC50 = 150 nM) [6] [7] provide a robust reference dataset for establishing assay quality control parameters and for contextualizing the selectivity profile of newly synthesized D4-targeting compounds.

ADHD and Neurodevelopmental Disorder Research Requiring D4-Specific Pharmacological Probes

The dopamine D4 receptor is highly expressed in prefrontal cortical regions implicated in attention and executive function, and genetic polymorphisms in DRD4 have been associated with ADHD susceptibility. CP-293019, with its established in vivo D4 antagonist activity [8] and favorable CNS drug-like properties [9], is appropriate for studies examining D4-mediated regulation of attentional processes, impulsivity, and cognitive flexibility in rodent and non-human primate models of neurodevelopmental disorders.

Quote Request

Request a Quote for CP-293019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.